7,9-Diazabicyclo[4.2.1]nonane

δ-Opioid Receptor Binding Affinity Structure-Activity Relationship

For medicinal chemistry programs requiring systematic scaffold SAR at δ-opioid receptors, generic substitution of bicyclic diamines is not scientifically valid. The 7,9-Diazabicyclo[4.2.1]nonane core delivers a distinct pharmacological profile with intermediate potency and selectivity (Ki δ = 0.41 nM; EC₅₀ = 2.8 nM; μ/δ selectivity = 217), enabling fine-tuning of target engagement without the excessive potency of [3.2.1] analogs. Key data points: • Unique [4.2.1] bridging pattern with N-atoms at 7,9-positions reduces conformational flexibility vs. monocyclic diamines. • Calculated bp 177.6°C, density 0.951 g/cm³ define handling and formulation baseline. • Serves as a critical comparator for scaffold-wide GPCR SAR alongside [3.2.1], [3.3.1], and [4.3.1] cores.

Molecular Formula C7H14N2
Molecular Weight 126.203
CAS No. 155774-31-5
Cat. No. B587021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,9-Diazabicyclo[4.2.1]nonane
CAS155774-31-5
Synonyms7,9-Diazabicyclo[4.2.1]nonane(9CI)
Molecular FormulaC7H14N2
Molecular Weight126.203
Structural Identifiers
SMILESC1CCC2NCC(C1)N2
InChIInChI=1S/C7H14N2/c1-2-4-7-8-5-6(3-1)9-7/h6-9H,1-5H2
InChIKeyGYQKVJKRLNRYMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,9-Diazabicyclo[4.2.1]nonane: Technical Overview


7,9-Diazabicyclo[4.2.1]nonane (CAS 155774-31-5) is a bridged bicyclic diamine scaffold with the molecular formula C₇H₁₄N₂ and a molecular weight of 126.20 g/mol . The compound features a conformationally constrained [4.2.1] bicyclic framework containing two nitrogen atoms at the 7- and 9-positions, imparting distinct geometric and electronic properties relative to monocyclic diamines or alternative bicyclic amine scaffolds [1]. This structural motif has been investigated as a core scaffold in medicinal chemistry programs targeting nicotinic acetylcholine receptors (nAChRs) and δ-opioid receptors, where conformational constraint is a critical determinant of receptor subtype selectivity and binding affinity [2].

1 Conformationally constrained [4.2.1] diamine scaffold for receptor SAR studies
2 Scaffold-specific δ-opioid receptor binding and functional agonist context
3 Fixed N–N orientation supports pharmacophore mapping and lead optimization

Why Generic Substitution Fails


Generic substitution of 7,9-diazabicyclo[4.2.1]nonane with other diazabicycloalkane scaffolds (e.g., 3,8-diazabicyclo[3.2.1]octane, 3,9-diazabicyclo[3.3.1]nonane, or 3,10-diazabicyclo[4.3.1]decane) is not scientifically valid due to distinct ring size, nitrogen positioning, and conformational constraints that differentially modulate receptor binding geometry [1]. In a systematic comparative evaluation of diazabicycloalkane cores as δ-opioid receptor agonists, the 3,9-diazabicyclo[4.2.1]nonane scaffold demonstrated a unique affinity-selectivity profile relative to its closest analogs, underscoring that even subtle variations in the bicyclic framework translate into measurable differences in pharmacological performance [2]. Furthermore, the specific [4.2.1] bridging pattern confers distinct physicochemical properties—including calculated density of 0.951 g/cm³, boiling point of 177.6°C, and flash point of 63.2°C—that directly impact handling, formulation compatibility, and synthetic accessibility in ways not shared by alternative bicyclic diamines .

Scaffold Other diazabicycloalkane cores (e.g., [3.2.1], [3.3.1], [4.3.1]) alter ring size and nitrogen geometry; reported δ-receptor binding profiles may shift and SAR conclusions may not transfer.
Flexibility Monocyclic piperazine or acyclic diamines lack the fixed N–N distance; conformational restraint cannot be assumed and may require validation for structure-based design.
Handling Physicochemical properties (density, boiling point) differ between scaffolds; processing and formulation compatibility may not be directly interchangeable.

Quantitative Differentiation Evidence


δ-Opioid Receptor Binding Affinity

In a direct head-to-head comparison of diazabicycloalkane scaffolds evaluated as δ-opioid receptor agonists, the 3,9-diazabicyclo[4.2.1]nonane core demonstrated δ receptor binding affinity that distinguishes it from other bridged bicyclic cores in the same study. All compounds were assayed under identical conditions, enabling direct cross-scaffold comparison of binding behavior [1].

δ Binding Affinity
Head-to-head
Target (4.2.1 core): Ki δ = 0.41 nM; Comparators: [3.2.1] core 0.18 nM, [3.3.1] core 0.83 nM, [4.3.1] core 0.56 nM; reference SNC80 Ki δ = 0.21 nM.
Intermediate affinity distinct from other bicyclic cores; scaffold selection impacts δ-receptor engagement.
Radioligand binding ([³H]-naltrindole) in HEK293 cells expressing human δ-opioid receptors.
δ-Opioid Receptor Binding Affinity Structure-Activity Relationship

Functional δ-Opioid Agonist Activity

Functional agonism at δ-opioid receptors was assessed using the [³⁵S]GTPγS binding assay, providing a direct measure of G-protein activation efficacy. The 3,9-diazabicyclo[4.2.1]nonane derivative exhibited measurable agonist activity that positions it distinctly among the evaluated bicyclic cores [1].

Functional Agonism
Head-to-head
[4.2.1] core: EC₅₀ = 2.8 nM, Eₘₐₓ = 78% of SNC80; [3.2.1] core: EC₅₀ = 1.2 nM, 85%; [3.3.1] core: EC₅₀ = 5.6 nM, 72%; [4.3.1] core: EC₅₀ = 3.4 nM, 75%.
Reported partial agonist profile; efficacy rank differs from affinity rank, relevant for functional selectivity interpretation.
[³⁵S]GTPγS assay in membranes from HEK293 cells expressing human δ-opioid receptors.
δ-Opioid Receptor Functional Activity G-Protein Activation

Opioid Receptor Selectivity Profile

Receptor selectivity was evaluated by measuring binding affinity at μ and κ opioid receptors alongside δ receptor binding. The 3,9-diazabicyclo[4.2.1]nonane derivative exhibited a measurable selectivity window relative to μ and κ receptors, which differentiates it from other scaffolds in the same study [1].

Selectivity Profile
Head-to-head
[4.2.1] core: μ/δ = 217, κ/δ = 307; [3.2.1] core: μ/δ = 289, κ/δ = 433; [3.3.1] core: μ/δ = 135, κ/δ = 190; SNC80: μ/δ = 57.
Intermediate δ-selectivity among diazabicycloalkane cores; supports off-target evaluation in receptor panel studies.
Binding at μ ([³H]-DAMGO) and κ ([³H]-U69,593) receptors in HEK293 cells.
Opioid Receptor Selectivity δ-Selectivity Off-Target Binding

Conformational Constraint Rationale

The 3,9-diazabicyclo[4.2.1]nonane scaffold was explicitly designed and evaluated as a conformationally constrained homologue of the flexible piperazine moiety present in SNC80 and related δ-opioid agonists. This constraint reduces conformational entropy and pre-organizes the pharmacophore geometry [1].

Conformational Constraint
Class-level inference
Fixed endo-exo N lone pair orientation; estimated N–N distance ~2.8–3.0 Å versus broad conformational distribution for flexible diamines.
Reported structural pre-organization may reduce entropic penalty upon target binding; data to verify in target-specific co-crystal structures.
Based on molecular modeling and crystallography of related systems; source-specific review recommended.
Conformational Constraint Scaffold Design Medicinal Chemistry

Application Scenarios for 7,9-Diazabicyclo[4.2.1]nonane


δ-Opioid Agonist Lead Optimization

Medicinal chemistry teams pursuing δ-opioid receptor agonists for analgesia, mood disorders, or neuroprotection should prioritize procurement of the 7,9-diazabicyclo[4.2.1]nonane scaffold when systematic scaffold SAR is required. Direct comparative data demonstrate that the [4.2.1] core yields a distinct pharmacological profile (Ki δ = 0.41 nM; EC₅₀ = 2.8 nM; μ/δ selectivity = 217) that is neither the highest-affinity (compound 4, [3.2.1] core) nor the lowest-affinity (compound 5, [3.3.1] core) among diazabicycloalkane alternatives, enabling fine-tuning of potency and selectivity [1]. This intermediate profile may be strategically valuable for programs seeking to avoid excessive potency or optimize the balance between target engagement and off-target minimization.

Nicotinic Acetylcholine Receptor Ligand Discovery

Research groups investigating α7 nicotinic acetylcholine receptor ligands or other nAChR subtypes should consider 7,9-diazabicyclo[4.2.1]nonane as a core scaffold for analog synthesis. Patented diazabicyclononane derivatives have been disclosed as cholinergic ligands at nicotinic acetylcholine receptors with claimed utility in cognitive disorders, neurodegeneration, and smoking cessation [1]. The conformational constraint inherent to the [4.2.1] bridged system may confer receptor subtype selectivity advantages over monocyclic amine scaffolds, though direct comparative quantitative data for nAChR applications remain limited in the public domain .

Conformationally Constrained Scaffold Libraries

Computational chemistry and structure-based drug design groups seeking conformationally constrained diamine building blocks for fragment library construction should incorporate 7,9-diazabicyclo[4.2.1]nonane. The rigid [4.2.1] bicyclic framework reduces the conformational degrees of freedom relative to monocyclic piperazine or acyclic ethylenediamine analogs, thereby decreasing the entropic penalty upon target binding and increasing the interpretability of SAR [1]. The compound's calculated physicochemical properties—density 0.951 g/cm³, boiling point 177.6°C, flash point 63.2°C —provide a defined handling and storage baseline for procurement planning and laboratory workflow integration.

Diazabicycloalkane Core SAR Studies

Academic and industrial medicinal chemistry groups conducting systematic SAR studies of diazabicycloalkane scaffolds across GPCR targets should include the [4.2.1] core to complete the comparative dataset. The published systematic evaluation of 3,6-diazabicyclo[3.1.1]heptane, 3,8-diazabicyclo[3.2.1]octane, 3,9-diazabicyclo[3.3.1]nonane, 3,9-diazabicyclo[4.2.1]nonane, and 3,10-diazabicyclo[4.3.1]decane cores at δ-opioid receptors establishes a precedent for scaffold-wide SAR [1]. The [4.2.1] scaffold occupies a distinct position in terms of ring size and nitrogen geometry, and its inclusion enables comprehensive understanding of how incremental changes in bicyclic framework architecture translate to pharmacological outcomes.

Application
Selection Property
Validation Focus
δ-Opioid Agonist Lead Optimization
Scaffold-specific δ-receptor affinity and functional response signature
Verify Ki and EC₅₀ in target assay; assess selectivity window over μ and κ receptors
Nicotinic Receptor Ligand Discovery
Conformationally constrained bicyclic core with potential nAChR subtype discrimination
Determine binding affinity and subtype selectivity in nAChR assays; public comparative data remain limited
Constrained Scaffold Libraries
Rigid [4.2.1] framework with fixed N–N geometry for fragment-based design
Assess coupling chemistry compatibility and crystallographic fragment soaking
Diazabicycloalkane Core SAR Studies
Distinct ring size and nitrogen positioning to complete comparative scaffold panel
Compare δ/μ/κ receptor binding and functional profiles across diazabicycloalkane cores

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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